molecular formula C19H27N3O5 B6577466 2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid CAS No. 300730-97-6

2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid

Cat. No. B6577466
CAS RN: 300730-97-6
M. Wt: 377.4 g/mol
InChI Key: JGQSMIXMDYGTAS-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which is an aromatic carboxylic acid . It contains a hydrazinecarbonyl group and a nonanoyl group attached to an acetamido group, which is further attached to the benzoic acid.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid portion of the molecule would contribute to its aromaticity . The presence of the hydrazinecarbonyl and nonanoyl groups would likely have significant effects on the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the carboxylic acid group, the hydrazinecarbonyl group, and the nonanoyl group. The carboxylic acid group can undergo typical acid-base reactions, and the hydrazinecarbonyl group could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility would depend on the balance between its polar (from the carboxylic acid and amide groups) and nonpolar (from the nonanoyl group) parts .

Mechanism of Action

NNHCA is believed to act as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction. Additionally, NNHCA can act as a pro-drug, meaning that it is converted into an active form inside the cell, which can then interact with other molecules in the cell.
Biochemical and Physiological Effects
NNHCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to have anti-inflammatory and antioxidant effects. Additionally, NNHCA has been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

NNHCA has a number of advantages for use in lab experiments. It is a small molecule, making it easy to work with and manipulate. Additionally, it can be synthesized in high yields, making it cost-effective for use in research. However, there are some limitations to using NNHCA in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, NNHCA is unstable and can easily degrade in the presence of light or heat.

Future Directions

There are a number of potential future directions for research with NNHCA. One potential direction is to further explore its potential for use in cancer therapy. Additionally, further research could be done to explore its potential for use in drug delivery systems. Additionally, further research could be done to explore its potential for use as an enzyme inhibitor or pro-drug. Finally, further research could be done to explore its potential for use as an antioxidant or anti-inflammatory agent.

Synthesis Methods

NNHCA can be synthesized by a variety of methods. One method involves the reaction of 2-aminobenzoic acid with N'-nonanoylhydrazine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-100°C. The reaction yields the desired product in high yields.

Scientific Research Applications

NNHCA has been used in a variety of scientific research applications. It has been used as a useful tool for studying the structure and function of enzymes, as well as for studying the biochemical and physiological effects of drugs. Additionally, NNHCA has been used in studies of cell signaling pathways, as well as for studying the effects of various environmental factors on cellular processes.

properties

IUPAC Name

2-[[3-(2-nonanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-2-3-4-5-6-7-12-16(23)21-22-18(25)13-17(24)20-15-11-9-8-10-14(15)19(26)27/h8-11H,2-7,12-13H2,1H3,(H,20,24)(H,21,23)(H,22,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQSMIXMDYGTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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